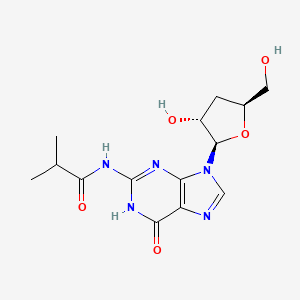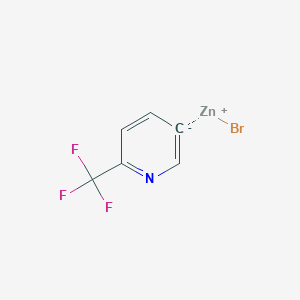
3'-Deoxy-N-(2-methylpropanoyl)guanosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Deoxy-N-(2-methylpropanoyl)guanosine is a modified nucleoside compound. It is structurally derived from guanosine, a purine nucleoside, by replacing the hydroxyl group at the 3’ position with a hydrogen atom and attaching a 2-methylpropanoyl group to the nitrogen atom. This modification imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxy-N-(2-methylpropanoyl)guanosine typically involves multiple steps. The starting material is guanosine, which undergoes selective deoxygenation at the 3’ position. This can be achieved using reagents such as tributyltin hydride in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The resulting 3’-deoxyguanosine is then subjected to acylation with 2-methylpropanoic anhydride or 2-methylpropanoic acid chloride in the presence of a base like pyridine to yield the final product .
Industrial Production Methods
Industrial production of 3’-Deoxy-N-(2-methylpropanoyl)guanosine follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to enhance reaction efficiency and yield. The purification of the final product is typically achieved through chromatographic techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
3’-Deoxy-N-(2-methylpropanoyl)guanosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the guanine base, particularly at the 2-amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the guanine base.
Reduction: Reduced forms of the guanine base.
Substitution: Alkylated derivatives of the guanine base.
Applications De Recherche Scientifique
3’-Deoxy-N-(2-methylpropanoyl)guanosine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of nucleic acid analogs and modified oligonucleotides.
Biology: Studied for its role in modulating nucleic acid interactions and as a probe for studying DNA and RNA structures.
Medicine: Investigated for its potential antiviral and anticancer properties due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the development of diagnostic assays and as a standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 3’-Deoxy-N-(2-methylpropanoyl)guanosine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and nucleic acid synthesis. This leads to the inhibition of DNA and RNA polymerases, ultimately affecting cellular replication and transcription processes. The compound may also interact with specific enzymes involved in nucleic acid metabolism, further contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3’-Deoxyguanosine: Lacks the 2-methylpropanoyl group but shares the deoxygenation at the 3’ position.
2’-Deoxyguanosine: Similar structure but with a hydroxyl group at the 2’ position instead of the 3’ position.
Guanosine: The parent compound with hydroxyl groups at both the 2’ and 3’ positions.
Uniqueness
3’-Deoxy-N-(2-methylpropanoyl)guanosine is unique due to the presence of the 2-methylpropanoyl group, which imparts distinct chemical properties and enhances its biological activity compared to its analogs .
Propriétés
Numéro CAS |
157025-66-6 |
|---|---|
Formule moléculaire |
C14H19N5O5 |
Poids moléculaire |
337.33 g/mol |
Nom IUPAC |
N-[9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C14H19N5O5/c1-6(2)11(22)17-14-16-10-9(12(23)18-14)15-5-19(10)13-8(21)3-7(4-20)24-13/h5-8,13,20-21H,3-4H2,1-2H3,(H2,16,17,18,22,23)/t7-,8+,13+/m0/s1 |
Clé InChI |
QSXPVQGZAJGZPJ-HHURGBBESA-N |
SMILES isomérique |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H](C[C@H](O3)CO)O |
SMILES canonique |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(CC(O3)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-nitrophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B14100483.png)
![3-(2-hydroxy-4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B14100491.png)
![5-(2-hydroxy-3,4-dimethylphenyl)-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14100499.png)

![6-hydroxy-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-7-nonyl-3,7-dihydro-2H-purin-2-one](/img/structure/B14100523.png)
![1-(4-Tert-butylphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100530.png)
![6-(2-Methoxy-5-methylphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B14100549.png)

![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-[3-(3-methylbutoxy)phenyl]-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14100551.png)

![N-(3-methoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14100556.png)
![1,7-dimethyl-8-phenyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14100562.png)
![1-(3-Chlorophenyl)-7-fluoro-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100572.png)
![4-[(4-Bromophenyl)(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-{3-[(prop-2-en-1-yl)oxy]phenyl}pyrrolidine-2,3-dione](/img/structure/B14100573.png)
